molecular formula C16H22N2O4 B355962 5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid CAS No. 940499-63-8

5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid

Cat. No.: B355962
CAS No.: 940499-63-8
M. Wt: 306.36g/mol
InChI Key: YPXCDQBRURNULR-UHFFFAOYSA-N
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Description

5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C16H22N2O4 and a molecular weight of 306.36 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Scientific Research Applications

5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Safety and Hazards

The safety information available indicates that this compound may be an irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of substituted products depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • 5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid
  • 5-{3-[(Isobutylamino)carbonyl]anilino}-5-oxopentanoic acid
  • 5-{3-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid

Uniqueness

5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid is unique due to its specific sec-butylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

5-[3-(butan-2-ylcarbamoyl)anilino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-3-11(2)17-16(22)12-6-4-7-13(10-12)18-14(19)8-5-9-15(20)21/h4,6-7,10-11H,3,5,8-9H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXCDQBRURNULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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